molecular formula C24H22N2O4S B2934608 3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 615271-38-0

3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2934608
CAS No.: 615271-38-0
M. Wt: 434.51
InChI Key: ZIZMGODUDKAFJA-UHFFFAOYSA-N
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Description

3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-hydroxy-2-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-2-12-30-18-9-7-17(8-10-18)21-20(22(27)19-6-4-13-31-19)23(28)24(29)26(21)15-16-5-3-11-25-14-16/h3-11,13-14,21,28H,2,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZMGODUDKAFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, identified by its CAS number 618073-92-0, is a complex organic compound belonging to the pyrrolone class. Its structure features multiple functional groups, including a hydroxyl group, a pyridine ring, and a thiophene moiety, which contribute to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N2O4C_{27}H_{25}N_{2}O_{4} with a molecular weight of 460.50 g/mol. The compound's structure can be represented as follows:

Structure 3 Hydroxy 5 4 propoxyphenyl 1 pyridin 3 ylmethyl 4 thiophene 2 carbonyl 1H pyrrol 2 5H one\text{Structure }\text{3 Hydroxy 5 4 propoxyphenyl 1 pyridin 3 ylmethyl 4 thiophene 2 carbonyl 1H pyrrol 2 5H one}

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of the hydroxyl group is known to enhance antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Anticancer Properties : Pyrrolones and thiophene derivatives have been associated with anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
  • Antimicrobial Effects : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity Description
AntioxidantReduces oxidative stress; protects cells from damage
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against various bacteria; potential for infection treatment

The biological activity of this compound may involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • DNA Interaction : Compounds with similar structures have shown the ability to intercalate DNA, leading to disruption of replication in cancer cells.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • Anticancer Activity : A study reported that pyrrolone derivatives exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 30 µM) .
  • Antimicrobial Testing : Another investigation found that compounds structurally similar to this compound displayed notable antibacterial activity against Staphylococcus aureus with MIC values of 15 µg/mL .

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Key steps include:

  • Formation of the Pyrrolone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introduction of the propoxyphenyl group and thiophene moiety through nucleophilic substitution methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

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